

Technical Guide: Cytarabine- $^{13}\text{C}_3$ for Research Applications

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Compound of Interest

Compound Name: Cytarabine- $^{13}\text{C}_3$

Cat. No.: B196190

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cytarabine- $^{13}\text{C}_3$, a labeled internal standard crucial for the accurate quantification of the chemotherapeutic agent cytarabine. This document outlines supplier and purchasing information, detailed experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS), and a summary of cytarabine's mechanism of action and metabolic pathway.

Supplier and Purchasing Information

Cytarabine- $^{13}\text{C}_3$ is available from several reputable suppliers of research chemicals and analytical standards. The following tables summarize key quantitative data to facilitate comparison and procurement.

Table 1: General Product Specifications

Parameter	Value	Source
Molecular Formula	C ₆ [¹³ C] ₃ H ₁₃ N ₃ O ₅	[1]
Molecular Weight	246.19 g/mol	[1]
Appearance	White to Off-White Solid	[1]
Purity	≥95%	[2]
Storage	2-8°C Refrigerator	[1]
Shipping Conditions	Ambient	[1]
Applications	Labeled internal standard for quantification of cytarabine by GC- or LC-MS.	[2]

Table 2: Supplier Purchasing Details

Supplier	Product Name	Catalog Number (Example)	Available Sizes	Price (USD, approx.)
Cayman Chemical	Cytarabine- $^{13}\text{C}_3$	28805	1 mg	\$263
Cambridge Bioscience	Cytarabine- $^{13}\text{C}_3$	CAY28805-1 mg	1 mg	£333.00
Pharmaffiliates	Cytarabine- $^{13}\text{C}_3$	PA STI 023990	Enquire	Enquire
Clinivex	DL-Cytarabine- $^{13}\text{C}_3$	RCLS2L125919	Enquire	Enquire
United States Biological	DL-Cytarabine- $^{13}\text{C}_3$	447495	1 mg, 10 mg	Enquire
Santa Cruz Biotechnology	Cytarabine- $^{13}\text{C}_3$	sc-219424	Enquire	Enquire
LGC Standards	DL-Cytarabine- $^{13}\text{C}_3$	TRC-C987603	1 mg, 10 mg	Enquire
CymitQuimica	Cytarabine- $^{13}\text{C}_3$	4Z-C-150001	5 mg, 10 mg, 25 mg, 50 mg, 100 mg	Enquire
BOC Sciences	Cytarabine- $^{13}\text{C}_3$	BLP-013173	Enquire	Enquire
MedChemExpress	Cytarabine- $^{13}\text{C}_3$	HY-W770279	Enquire	Enquire

Note: Pricing and availability are subject to change. Please contact the suppliers directly for the most current information. Some suppliers offer DL-Cytarabine- $^{13}\text{C}_3$, a racemic mixture.

Experimental Protocol: Quantification of Cytarabine in Human Plasma using LC-MS/MS with Cytarabine- $^{13}\text{C}_3$ Internal Standard

This section provides a representative, detailed methodology for the quantification of cytarabine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Cytarabine- $^{13}\text{C}_3$ as an internal standard. This protocol is based on established methods described in the scientific literature.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

2.1. Materials and Reagents

- Cytarabine analytical standard
- Cytarabine- $^{13}\text{C}_3$ internal standard
- Human plasma (with anticoagulant, e.g., EDTA)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate
- Deionized water (18.2 M Ω ·cm)
- Tetrahydrouridine (THU) - cytidine deaminase inhibitor (optional, but recommended for sample stability)[\[2\]](#)[\[4\]](#)

2.2. Sample Preparation

- Blood Collection and Stabilization: To prevent the enzymatic degradation of cytarabine by cytidine deaminase present in blood, it is recommended to add tetrahydrouridine (THU) to the blood collection tubes immediately after sample acquisition.[\[2\]](#)[\[4\]](#)
- Plasma Separation: Centrifuge the whole blood samples to separate the plasma.
- Protein Precipitation:
 - To 50 μL of plasma sample, add 150 μL of a solution of Cytarabine- $^{13}\text{C}_3$ in acetonitrile (e.g., at a concentration of 100 ng/mL).

- Vortex vigorously for 1 minute to precipitate plasma proteins.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Alternative: Solid-Phase Extraction (SPE) For higher sensitivity and cleaner extracts, cation-exchange SPE can be employed to extract cytarabine from plasma.[\[2\]](#)[\[4\]](#)

2.3. Liquid Chromatography Conditions

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 column, such as a Synergi Hydro-RP (150 mm × 2.0 mm, 4 μm) or a high-strength silica T3 column (100 × 2.1 mm × 1.8 μm), is suitable for separating cytarabine from endogenous interferences.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Mobile Phase A: 2 mM Ammonium acetate with 0.5% formic acid in water.[\[6\]](#)
- Mobile Phase B: Acetonitrile with 0.5% formic acid.[\[6\]](#)
- Flow Rate: 0.5 mL/min.[\[6\]](#)
- Injection Volume: 10 μL.[\[6\]](#)
- Gradient Elution: A gradient elution is typically used to achieve optimal separation. An example gradient is as follows:
 - 0-1 min: 5% B
 - 1-4 min: 5-95% B
 - 4-5 min: 95% B
 - 5-6 min: Re-equilibrate at 5% B

- Column Temperature: 40°C.

2.4. Mass Spectrometry Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Cytarabine: m/z 244.1 \rightarrow 112.1
 - Cytarabine- $^{13}\text{C}_3$: m/z 247.1 \rightarrow 115.1
- Dwell Time: 100 ms per transition.
- Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument used.

2.5. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of cytarabine to Cytarabine- $^{13}\text{C}_3$ against the concentration of the cytarabine standards.
- Determine the concentration of cytarabine in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

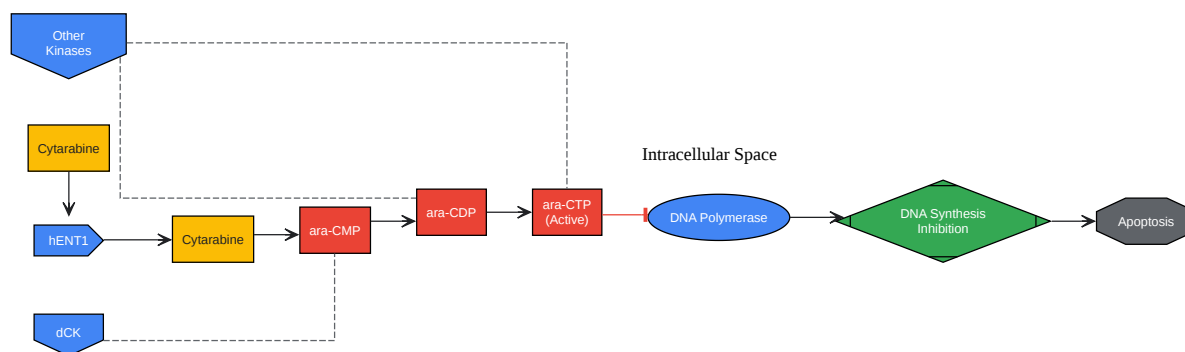
Signaling and Metabolic Pathways

3.1. Mechanism of Action of Cytarabine

Cytarabine is a nucleoside analog that acts as a potent antimetabolite. Its cytotoxic effects are exerted through its interference with DNA synthesis. The key steps in its mechanism of action are:

- Cellular Uptake: Cytarabine is transported into the cell primarily by the human equilibrative nucleoside transporter 1 (hENT1).[\[7\]](#)

- **Metabolic Activation:** Once inside the cell, cytarabine is phosphorylated by a series of kinases to its active triphosphate form, cytarabine triphosphate (ara-CTP). This conversion is initiated by deoxycytidine kinase (dCK).[7]
- **Inhibition of DNA Synthesis:** Ara-CTP competes with the endogenous deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerase.[8] The incorporation of ara-CTP into the DNA chain leads to the termination of DNA elongation, ultimately triggering cell cycle arrest in the S-phase and apoptosis.[7][8]



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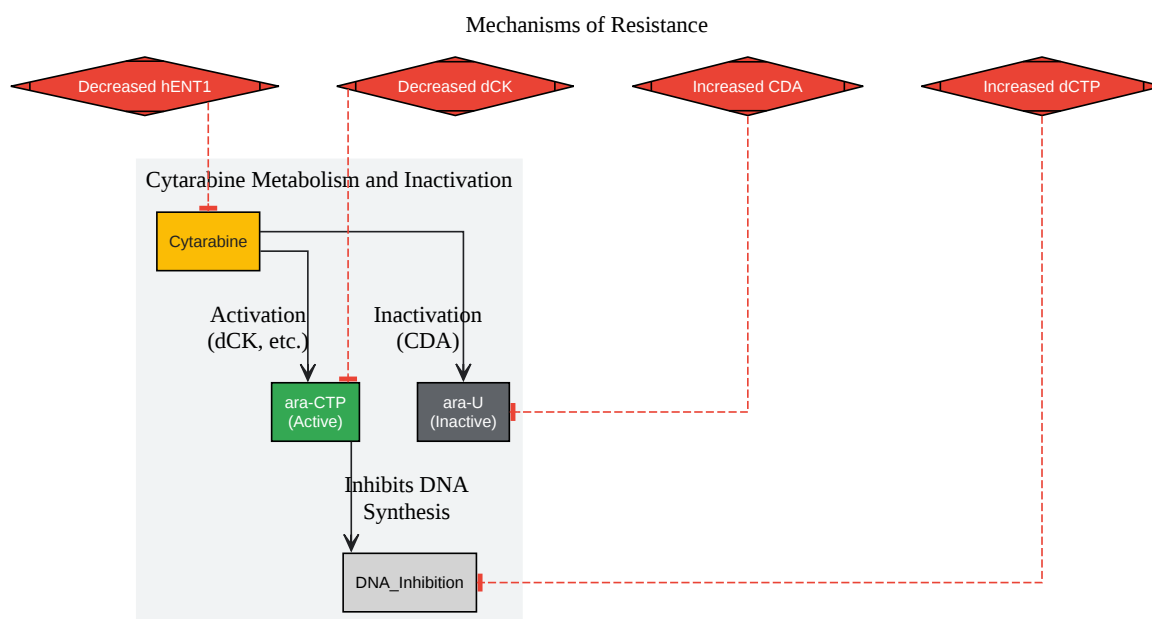
Caption: Mechanism of action of Cytarabine.

3.2. Metabolic Inactivation and Resistance

The efficacy of cytarabine can be limited by its inactivation and by cellular resistance mechanisms.

- **Inactivation:** Cytarabine is rapidly deaminated in the plasma and tissues by cytidine deaminase (CDA) to its inactive metabolite, uracil arabinoside (ara-U).[7]

- Resistance: Resistance to cytarabine can arise from:
 - Decreased expression of the hENT1 transporter, leading to reduced drug uptake.
 - Reduced activity of deoxycytidine kinase (dCK), resulting in decreased phosphorylation to the active ara-CTP.
 - Increased activity of cytidine deaminase (CDA), leading to enhanced inactivation.
 - Increased intracellular pools of dCTP, which competes with ara-CTP for incorporation into DNA.



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